[8-L-arginine] deaminovasopressin
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Overview
Description
[8-L-arginine] deaminovasopressin is a synthetic analog of vasopressin, also known as antidiuretic hormone. It is a modified peptide where the eighth position is occupied by L-arginine. This compound is primarily used in scientific research due to its unique properties and biological activities .
Preparation Methods
The synthesis of [8-L-arginine] deaminovasopressin involves peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions.
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protecting groups are removed.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product.
Chemical Reactions Analysis
[8-L-arginine] deaminovasopressin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Scientific Research Applications
[8-L-arginine] deaminovasopressin has several applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: The compound is employed in research related to vasopressin receptors and their signaling pathways.
Medicine: It is used in the development of therapeutic agents targeting vasopressin receptors.
Industry: The compound is utilized in the production of peptide-based drugs and diagnostic tools.
Mechanism of Action
[8-L-arginine] deaminovasopressin exerts its effects by binding to vasopressin receptors, specifically the V2 receptor. This binding activates a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP), which leads to the insertion of aquaporin channels in the renal collecting ducts. This process increases water reabsorption and reduces urine output .
Comparison with Similar Compounds
[8-L-arginine] deaminovasopressin is compared with other vasopressin analogs, such as:
Desmopressin: A synthetic analog with a similar structure but with D-arginine at the eighth position, making it more selective for the V2 receptor.
Terlipressin: Another analog used for its vasoconstrictive properties, primarily targeting the V1 receptor.
Lypressin: A vasopressin analog with lysine at the eighth position, used for its antidiuretic effects.
These comparisons highlight the unique properties of this compound, particularly its selectivity and efficacy in binding to vasopressin receptors.
Biological Activity
Introduction
[8-L-arginine] deaminovasopressin, commonly referred to as DDAVP (1-desamino-8-D-arginine vasopressin), is a synthetic analog of the natural hormone arginine vasopressin (AVP). This compound has gained significant attention due to its unique biological activities, particularly in the fields of endocrinology and oncology. This article provides an in-depth analysis of the biological activity of DDAVP, including its pharmacological effects, mechanisms of action, and clinical applications.
DDAVP primarily exerts its effects through selective binding to vasopressin V2 receptors, which are predominantly located in the renal collecting ducts. This interaction leads to increased aquaporin-2 channel expression on the apical membrane of principal cells, resulting in enhanced water reabsorption and subsequent antidiuretic effects. The compound has a prolonged half-life compared to AVP due to modifications that enhance its stability and receptor affinity .
Antidiuretic Activity
DDAVP is well-documented for its potent antidiuretic properties. In clinical studies, patients with central diabetes insipidus have shown significant improvements in urine concentration following DDAVP administration. The duration of this effect can range from 5 to 21 hours, depending on individual patient response .
Coagulation Factor Release
In addition to its antidiuretic effects, DDAVP stimulates the release of von Willebrand factor and factor VIII from endothelial cells, making it a valuable treatment for patients with hemophilia A and von Willebrand disease. Clinical trials have demonstrated that DDAVP infusion results in a marked increase in factor VIII-related properties, thereby shortening bleeding times in affected individuals .
Cognitive Effects
Recent studies have also explored the cognitive effects of DDAVP. In a double-blind placebo-controlled trial involving patients with major affective disorders, significant improvements were observed in memory formation and encoding tasks following DDAVP treatment. This suggests a potential role for vasopressin in modulating cognitive processes related to affective disorders .
Diabetes Insipidus Management
DDAVP is primarily used for managing central diabetes insipidus. A study involving patients treated with intranasal DDAVP showed consistent antidiuretic responses, with peak plasma levels occurring approximately four hours post-administration. The prolonged effect is attributed to slow absorption and persistent plasma levels .
Hemophilia Treatment
In hemophilia management, DDAVP has been shown effective in increasing factor VIII levels in patients with low-titer autoantibodies against factor VIII. A notable case involved a patient whose bleeding time significantly decreased after DDAVP infusion, demonstrating its utility in acute bleeding scenarios .
Cancer Research
Emerging research indicates that DDAVP may possess antiproliferative properties against certain cancer cell lines. For instance, studies on breast cancer cell lines expressing V2 receptors revealed that exposure to DDAVP inhibited cell growth significantly at concentrations as low as 100 nM. This finding opens avenues for further investigation into the use of vasopressin analogs as potential anticancer agents .
Table 1: Summary of Biological Activities of DDAVP
Table 2: Clinical Outcomes Following DDAVP Treatment
Condition | Patient Response | Duration of Effect |
---|---|---|
Central Diabetes Insipidus | Significant urine concentration improvement | 5-21 hours |
Hemophilia A | Increased factor VIII levels | Variable |
Major Affective Disorder | Improved memory tasks | Variable |
Properties
Molecular Formula |
C46H64N14O13S2 |
---|---|
Molecular Weight |
1085.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
OTXIQMVJHKNRPQ-LGYYRGKSSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
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